molecular formula C9H20ClNO3 B555313 H-Thr(tBu)-OMe.HCl CAS No. 71989-43-0

H-Thr(tBu)-OMe.HCl

Cat. No. B555313
CAS RN: 71989-43-0
M. Wt: 189,26*36,45 g/mole
InChI Key: SDHKEUUZUMQSAD-HHQFNNIRSA-N
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Scientific Research Applications

Peptide Synthesis

  • Field : Organic Chemistry
  • Application : “H-Thr(tBu)-OMe.HCl” is used in the synthesis of peptides . One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .
  • Method : A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method .
  • Results : The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .

Insulin Production

  • Field : Biotechnology
  • Application : “H-Thr(tBu)-OMe.HCl” is used in the production of insulin . The insulin precursor secreted during the methanol induction phase is recovered directly from the culture broth .
  • Method : The strategy for recovery and processing of human insulin precursor has been streamlined to two steps from bioreactor to the transpeptidation reaction . In the first step, the insulin precursor is recovered directly from the culture broth using Tangential Flow Filtration with a Prostak ™ module . In the second step, the protein is applied at very high loadings on a cation exchange resin and eluted in a mixture of water and ethanol to obtain a concentrated insulin precursor, suitable for use directly in the transpeptidation reaction .
  • Results : The yield from insulin precursor to human insulin was 51% and consisted of three purification chromatography steps . In addition, a method for recovery of the excess of H-Thr (tBu)-OtBu from the transpeptidation reaction mixture, one of the more costly reagents in the process, along with its successful reuse, is described .

Synthesis of N-Methylated Amino Acids

  • Field : Organic Chemistry
  • Application : “H-Thr(tBu)-OMe.HCl” is used in the synthesis of N-methylated amino acids . N-methylation of one or more of the amino acids within the peptide sequence can enhance the bioavailability and half-life of peptides in vivo .
  • Method : A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method .
  • Results : The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .

Future Directions

The future directions of “H-Thr(tBu)-OMe.HCl” are not specified in the retrieved data. However, given its role in peptide synthesis, it may continue to be a valuable tool in the development of new peptides for various applications.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKEUUZUMQSAD-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)N)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584971
Record name Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Thr(tBu)-OMe.HCl

CAS RN

71989-43-0
Record name Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Chamoin, HJ Roth, C Borek, A Jary, H Maillot - Chimia, 2003 - chimia.ch
N-alkylated-?-amino acids and methyl esters are a special class of building blocks used for the production of combinatorial libraries. They have two reactive groups for their …
Number of citations: 3 chimia.ch
I Romero-Estudillo, A Boto - The Journal of Organic Chemistry, 2015 - ACS Publications
The development of peptide libraries by site-selective modification of a few parent peptides would save valuable time and materials in discovery processes but still is a difficult synthetic …
Number of citations: 18 pubs.acs.org
IO Romero Estudillo, A Boto - 2014 - digital.csic.es
La presente invención describe un nuevo procedimiento para la modificación de aminoácidos cíclicos hidroxilados, particularmente la 4- hidroxiprolina, que es un aminoácido natural, …
Number of citations: 3 digital.csic.es

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